molecular formula C25H34O2 B2864759 (Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1041009-23-7

(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No.: B2864759
CAS No.: 1041009-23-7
M. Wt: 366.545
InChI Key: FAXCDVZHMMFRAL-VKAVYKQESA-N
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Description

This steroidal derivative features a cyclopenta[a]phenanthrene backbone modified at the 16-position with a (5-methylfuran-2-yl)methylene substituent and a ketone group at the 17-position.

Properties

IUPAC Name

(16Z)-10,13-dimethyl-16-[(5-methylfuran-2-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O2/c1-16-7-9-19(27-16)14-17-15-22-20-10-8-18-6-4-5-12-24(18,2)21(20)11-13-25(22,3)23(17)26/h7,9,14,18,20-22H,4-6,8,10-13,15H2,1-3H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXCDVZHMMFRAL-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C22H30OC_{22}H_{30}O. Its structure includes a cyclopenta[a]phenanthrene backbone with a furan ring substitution, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of similar structures can inhibit the growth of cancer cell lines. For instance, compounds with furan substitutions have demonstrated cytotoxic effects against hormone-dependent cancer cells such as LNCaP and T47-D, with IC50 values indicating significant potency .
  • Mechanisms of Action : The biological activity often involves the modulation of steroid receptors. Compounds similar to this compound have been studied for their ability to bind to estrogen and androgen receptors, influencing cell proliferation and apoptosis .

Antiproliferative Studies

A series of studies have evaluated the antiproliferative effects of compounds related to this compound. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism
Compound ALNCaP10.20Induces apoptosis via receptor modulation
Compound BT47-D1.33Alters cell cycle progression
Compound CPC-33.29Inhibits androgen receptor signaling

These results highlight the potential efficacy of this compound in targeting specific cancer cell lines.

Case Studies

In one notable case study, researchers synthesized several derivatives of this compound and evaluated their biological activity in vitro. The study utilized the MTT assay to assess cell viability after treatment with varying concentrations of the compounds over a 72-hour period. Results indicated that certain derivatives significantly reduced cell viability in LNCaP and T47-D cells compared to controls .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 5-methylfuran group at C16 distinguishes the target compound from chlorinated (e.g., 2-/4-chlorobenzylidene in ) or methylene () analogs. The furan’s electron-rich aromatic system may enhance solubility in polar solvents compared to chlorinated derivatives.
2.2. Physicochemical Properties
  • Molecular Weight : The target compound (~402.5 g/mol) is lighter than chlorobenzylidene derivatives (412.2 g/mol, ) due to the furan’s lower atomic mass compared to chlorine.
  • Spectral Characteristics : While direct MS data are unavailable, analogous compounds (e.g., 5b in : m/z 413.4 [M+H]+) suggest the target compound would exhibit a comparable ESI-MS profile with a prominent [M+H]+ peak near m/z 403.

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